1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate
Overview
Description
1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate is a chemical compound with the molecular formula C9H10N4·HCl·H2O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
Similar triazole compounds have been known to interact with various enzymes and receptors in the body, contributing to their medicinal properties .
Mode of Action
Triazole compounds, in general, are known for their ability to form hydrogen bonds and interact with various biological targets, which could be a potential mode of action .
Biochemical Pathways
Triazole compounds are often used in medicinal chemistry for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Result of Action
Similar triazole compounds have been known to exhibit various biological activities, including antifungal, anticancer, and cardiovascular effects .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain kinases and lysine-specific demethylase 1, which are essential for regulating various cellular processes . Additionally, it can bind to acidic mammalian chitinase, affecting its enzymatic activity . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these enzymes.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in cancer therapy and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its degradation, affecting its efficacy . In vitro and in vivo studies have also demonstrated that the compound’s effects on cellular function can vary over time, with some effects becoming more pronounced with extended exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where certain biological responses are only triggered at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . For instance, the compound has been shown to inhibit certain enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting cellular energy metabolism . These interactions highlight the compound’s potential in regulating metabolic processes and treating metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . These transport and distribution mechanisms are crucial for the compound’s efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production . These localization mechanisms are essential for the compound’s biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with formamide to form 1-phenyl-1H-1,2,4-triazole. This intermediate is then methylated using methyl iodide to yield 1-methyl-3-phenyl-1H-1,2,4-triazole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring allows for various substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets
Industry: The compound is used in the development of new materials, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,4-triazole: Lacks the methyl and amine groups, making it less versatile in chemical reactions.
3-methyl-1-phenyl-1H-1,2,4-triazole: Similar structure but lacks the amine group, affecting its biological activity.
5-amino-1H-1,2,4-triazole: Contains an amine group but lacks the phenyl and methyl groups, leading to different chemical properties
Uniqueness
1-methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The presence of the phenyl, methyl, and amine groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-5-phenyl-1,2,4-triazol-3-amine;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH.H2O/c1-13-9(10)11-8(12-13)7-5-3-2-4-6-7;;/h2-6H,1H3,(H2,10,11,12);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKFMQYNUGVNKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)N.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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